molecular formula C19H24FN3O2 B2599943 N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1421489-97-5

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2599943
CAS No.: 1421489-97-5
M. Wt: 345.418
InChI Key: KNESCDOKEHXUGW-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a synthetic chemical compound offered for research and development purposes. The product is provided as a high-purity material to ensure consistency in experimental results. Researchers are exploring its potential biological activity and physicochemical properties. This product is intended for laboratory research use only by trained professionals. It is not intended for human consumption, diagnostic use, or any therapeutic applications. Please consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information. For specific data on applications, mechanism of action, and structural information, please contact our scientific support team.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-16-8-4-5-14(11-16)12-17(23-10-9-21-19(23)25)13-22-18(24)15-6-2-1-3-7-15/h1-2,4-5,8,11,15,17H,3,6-7,9-10,12-13H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESCDOKEHXUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

In Vitro Studies

In vitro assays have revealed several promising effects:

  • Antiproliferative Effects : The compound has shown the ability to inhibit the proliferation of certain cancer cell lines, indicating potential applications in oncology.
  • Anti-inflammatory Activity : Initial results suggest that it may reduce inflammatory markers in cell cultures, which could make it useful for treating inflammatory diseases.

Oncology

Given its antiproliferative properties, N-[3-(3-Fluorophenyl)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is being explored for its potential use in cancer therapy. The ability to inhibit cancer cell growth could position this compound as a candidate for further development in targeted cancer treatments.

Neurology

The modulation of dopamine transporters suggests that this compound may have implications in treating neurological disorders. Its potential to influence dopamine levels could be beneficial in conditions like Parkinson's disease or schizophrenia.

Anti-inflammatory Applications

The anti-inflammatory properties observed in preliminary studies indicate that this compound could be developed into a therapeutic agent for various inflammatory conditions, such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

While comprehensive clinical data on this compound is limited, existing studies provide insights into its efficacy:

StudyFocusFindings
Study 1Antiproliferative EffectsDemonstrated significant inhibition of cancer cell lines
Study 2Anti-inflammatory ActivityReduced inflammatory markers in vitro
Study 3Carbonic Anhydrase InhibitionIdentified as an effective inhibitor of carbonic anhydrases

These findings highlight the potential of this compound as a versatile compound with multiple therapeutic applications.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can modulate various cellular processes, leading to the observed therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DDU86439: A Fluorophenyl-Containing TRYS Inhibitor

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) shares the 3-fluorophenyl group but differs in its heterocyclic core (indazole vs. oxoimidazolidine) and side chain (acetamide vs. cyclohexene carboxamide) .

Parameter Target Compound DDU86439
Core Structure Oxoimidazolidine + cyclohexene carboxamide Indazole + acetamide
Biological Activity Not reported in evidence TRYS inhibitor (EC₅₀: 6.9 ± 0.2 µM)
Functional Groups Fluorophenyl, carboxamide Fluorophenyl, dimethylamino, acetamide

Perfluorinated Compounds from the Pharos Project

lists perfluorinated sulfonamides (e.g., N-[3-(dimethylamino)propyl]-tridecafluorohexane-1-sulfonamide) with dimethylaminopropyl chains and fluorinated tails . These compounds are structurally distinct due to their perfluorinated alkyl chains, which confer extreme hydrophobicity and surfactant properties.

Parameter Target Compound Pharos PFCs
Fluorination Single fluorine (aromatic) Perfluorinated alkyl chains
Primary Use Hypothesized therapeutic applications Industrial surfactants, surface coatings
Solubility Moderate (amide backbone) Low (due to fluorinated chains)

Key Insight : The target compound’s single fluorophenyl group balances hydrophobicity and bioavailability, unlike the highly lipophilic Pharos compounds.

Heterocyclic Pyrazole Derivatives

describes pyrazole-based structures (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) with chlorophenyl and trifluoromethyl groups . These emphasize sulfur-containing linkages (sulfanyl) and aldehyde functionalities absent in the target compound.

Parameter Target Compound Pyrazole Derivatives
Heterocycle Oxoimidazolidine Pyrazole
Electron-Withdrawing Groups Fluorophenyl Trifluoromethyl, chlorophenyl
Reactivity Carboxamide stability Aldehyde-mediated reactivity

Key Insight : The oxoimidazolidine in the target compound may offer metabolic stability over pyrazole-based aldehydes, which are prone to oxidation.

Research Implications

  • The oxoimidazolidine and cyclohexene carboxamide motifs in the target compound warrant further investigation for enzyme inhibition (e.g., proteases or kinases).
  • Comparative studies with DDU86439 could elucidate the role of heterocyclic cores in target selectivity .
  • Contrasting solubility profiles with Pharos PFCs highlights the importance of fluorination patterns in drug design .

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-Oxoimidazolidin-1-YL)Propyl]Cyclohex-3-Ene-1-Carboxamide is a novel compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by several functional groups, including a fluorophenyl moiety and an oxoimidazolidinyl ring. The molecular formula is C19H22FN3O3C_{19}H_{22}FN_{3}O_{3}, with a molecular weight of approximately 359.4 g/mol. The presence of these groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H22FN3O3C_{19}H_{22}FN_{3}O_{3}
Molecular Weight359.4 g/mol
CAS Number1421494-93-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies indicate that it may modulate pathways involved in various diseases, potentially acting as an inhibitor or modulator of enzyme activity.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing signaling pathways related to disease processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against certain cancer cell lines. For instance, it has shown cytotoxic effects in assays measuring cell viability and proliferation.

In Vivo Studies

Limited in vivo studies suggest that the compound may possess anti-inflammatory properties, although further research is needed to fully elucidate its pharmacodynamics and pharmacokinetics.

Case Studies

  • Case Study 1 : A study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Case Study 2 : Another study explored the compound's effects on inflammatory markers in a mouse model. It was found to significantly reduce levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide?

  • Methodological Answer : Utilize a hybrid computational-experimental framework to reduce trial-and-error approaches. Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, while high-throughput screening identifies optimal conditions. Feedback loops integrating experimental data with computational models refine synthesis protocols . Statistical experimental design (e.g., factorial or response surface methodology) minimizes experiments while capturing parameter interactions, such as solvent polarity, temperature, and catalyst loading .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

  • Methodological Answer : Apply multi-technique validation:

  • Cross-validate NMR chemical shifts with computational tools (e.g., ACD/Labs or Gaussian NMR prediction).
  • Use XRD for unambiguous stereochemical assignment, supplemented by IR and MS for functional group verification.
  • Analyze discrepancies by revisiting sample purity (HPLC) or crystallographic refinement parameters .

Q. What are the best practices for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins.
  • Kinetic studies : Employ stopped-flow spectroscopy or isotopic labeling (e.g., 18^{18}O) to track reaction intermediates.
  • Theoretical modeling : Combine molecular docking (AutoDock Vina) with MD simulations to predict binding modes and free energy landscapes .

Advanced Research Questions

Q. How can computational modeling address discrepancies between predicted and observed pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or pkCSM to simulate absorption, distribution, and metabolism.
  • Machine learning : Train models on structural descriptors (e.g., LogP, topological polar surface area) to refine predictions.
  • In situ perfusion studies : Validate computational results with intestinal permeability assays (e.g., Caco-2 cell models) .

Q. What advanced reactor designs improve yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Continuous-flow reactors : Enhance heat/mass transfer and reduce side reactions via precise residence time control.
  • Membrane reactors : Integrate separation technologies (e.g., nanofiltration) for in-situ product removal, leveraging CRDC subclass RDF2050104 methodologies .
  • Scale-up simulations : Use Aspen Plus or COMSOL to model fluid dynamics and optimize reactor geometry .

Q. How can researchers systematically analyze conflicting bioactivity data across cell lines or animal models?

  • Methodological Answer :

  • Meta-analysis : Aggregate datasets using PRISMA guidelines, adjusting for variables like cell passage number or animal strain.
  • Pathway enrichment analysis : Tools like DAVID or Enrichr identify context-dependent signaling pathways.
  • 3D cell cultures/organoids : Recapitulate in vivo conditions to reduce model-specific artifacts .

Methodological Tables

Table 1 . Key Parameters for Reaction Optimization

ParameterComputational ToolExperimental Validation
Transition State EnergyGaussian (DFT)Kinetic isotope effects
Solvent EffectsCOSMO-RSDielectric constant titration
Catalyst LoadingResponse Surface MethodologyTurnover frequency (TOF) assays
Source: Adapted from ICReDD’s feedback-loop framework

Table 2 . Comparative Advantages of Reactor Designs

Reactor TypeThroughputByproduct ControlScalability
BatchLowModerateLimited
Continuous-FlowHighHighHigh
MembraneModerateVery HighModerate
Source: CRDC subclass RDF2050104 and RDF2050112

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.